molecular formula C20H25NO5 B15128467 benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate

benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B15128467
M. Wt: 359.4 g/mol
InChI Key: WNDUCIXTSNGCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a benzyl group, an ethoxycarbonyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

benzyl 4-(2-ethoxycarbonyl-3-oxobutyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H25NO5/c1-3-25-19(23)18(15(2)22)13-16-9-11-21(12-10-16)20(24)26-14-17-7-5-4-6-8-17/h4-9,18H,3,10-14H2,1-2H3

InChI Key

WNDUCIXTSNGCNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can affect muscle contraction and neurotransmitter release.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate primarily involves its interaction with calcium channels. By blocking these channels, the compound can reduce calcium influx into cells, leading to relaxation of smooth muscle tissue and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to lower blood pressure and reduce the workload on the heart.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

    Felodipine: Another member of the dihydropyridine class with similar pharmacological effects.

Uniqueness

Benzyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its unique combination of functional groups allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

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